molecular formula C20H21NO3S B12325775 3-Azabicyclo[4.1.0]heptane-1-carboxaldehyde, 3-[(4-methylphenyl)sulfonyl]-6-phenyl-

3-Azabicyclo[4.1.0]heptane-1-carboxaldehyde, 3-[(4-methylphenyl)sulfonyl]-6-phenyl-

Cat. No.: B12325775
M. Wt: 355.5 g/mol
InChI Key: YFMLESSTTJSOBD-UHFFFAOYSA-N
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Description

3-Azabicyclo[410]heptane-1-carboxaldehyde, 3-[(4-methylphenyl)sulfonyl]-6-phenyl- is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[4.1.0]heptane-1-carboxaldehyde, 3-[(4-methylphenyl)sulfonyl]-6-phenyl- typically involves multiple steps. One common approach is the reduction of spirocyclic oxetanyl nitriles, which has been shown to be effective in producing azabicyclo compounds . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.1.0]heptane-1-carboxaldehyde, 3-[(4-methylphenyl)sulfonyl]-6-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often involve reagents like LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: NaOMe, in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Azabicyclo[4.1.0]heptane-1-carboxaldehyde, 3-[(4-methylphenyl)sulfonyl]-6-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.1.0]heptane-1-carboxaldehyde, 3-[(4-methylphenyl)sulfonyl]-6-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[4.1.0]heptane-1-carboxaldehyde, 3-[(4-methylphenyl)sulfonyl]-6-phenyl- is unique due to its specific substitution pattern and the presence of both sulfonyl and phenyl groups. This combination of features provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-6-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

InChI

InChI=1S/C20H21NO3S/c1-16-7-9-18(10-8-16)25(23,24)21-12-11-20(13-19(20,14-21)15-22)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3

InChI Key

YFMLESSTTJSOBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC3(C2)C=O)C4=CC=CC=C4

Origin of Product

United States

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